Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate
Description
Properties
IUPAC Name |
ethyl 4-bromo-2-methoxyimino-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLGGWIEBUSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate typically involves the bromination of ethyl 2-(methoxyimino)-3-oxobutanoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted derivatives, alcohols, and oxidized compounds, which are valuable intermediates in further synthetic applications.
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications across various scientific disciplines:
Organic Synthesis
- Building Block for Complex Molecules : It serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the formation of various derivatives.
Medicinal Chemistry
- Drug Development : Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate is utilized in the synthesis of drugs targeting diseases such as cancer and infectious diseases. Its structural features enable the development of enzyme inhibitors and other bioactive molecules .
Agrochemical Applications
- Synthesis of Agrochemicals : The compound is used in the development of agrochemicals, including herbicides and fungicides, leveraging its reactivity to create compounds with specific biological activities .
Biochemical Research
- Interaction Studies : Research focuses on its reactivity with nucleophiles and electrophiles, providing insights into its potential pathways in biological systems. This includes studies on interactions with amino acids or proteins to understand its biological relevance.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Anti-inflammatory Agents : The compound has been documented as an intermediate in the synthesis of thiophene analogs that exhibit anti-inflammatory properties. This application underscores its importance in pharmaceutical chemistry .
- Development of Cephalosporin Antibiotics : It has been utilized in synthesizing commercially important cephalosporin antibiotics, highlighting its role as a valuable intermediate in antibiotic development .
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The methoxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 4-bromo-2-(methoxyimino)-3-oxobutyrate
- CAS : 65872-39-1
- Molecular Formula: C₇H₁₀BrNO₄
- Molecular Weight : 252.06 g/mol
- Structure: Features a bromine atom at position 4, a methoxyimino group at position 2, and a keto group at position 3, esterified with an ethyl group .
Applications: Primarily serves as a key intermediate in synthesizing fungicidal agents, particularly imidazole derivatives (e.g., ethyl 4-imidazolyl- and 4-(2,4,5-tribromoimidazolyl) analogs) . Its methoxyimino group enhances reactivity in heterocyclic ring formation, critical for biological activity .
Comparison with Structurally Similar Compounds
Ethyl 4-Bromo-2,2-Dimethyl-3-oxobutanoate (CAS 63891-88-3)
- Key Differences: Substituents: Two methyl groups at position 2 vs. methoxyimino group. Reactivity: The dimethyl groups introduce steric hindrance, reducing nucleophilic attack at the β-keto position compared to the target compound. Applications: Used in synthetic organic chemistry for alkylation reactions; lacks documented fungicidal activity .
Ethyl 4-Bromo-2-methyl-3-oxobutyrate
- Key Differences: Substituents: Methyl group at position 2 vs. methoxyimino. Physical Properties: Lower molecular weight (237.06 g/mol) and differing solubility profiles .
Ethyl 3-Bromo-2-oxobutyrate (CAS 57332-84-0)
- Key Differences: Bromine Position: Bromine at position 3 vs. 3. Reactivity: The α-bromo-β-keto configuration facilitates enolate formation, making it a precursor for cross-coupling reactions. Synthesis: Prepared via bromination of ethyl 3-oxobutanoate sodium salt .
Ethyl 4-(Benzyloxy)-3-oxobutanoate (CAS 67354-34-1)
- Key Differences: Substituents: Benzyloxy group at position 4 vs. bromine. Applications: Used to synthesize 1-amino-1-hydroxymethylcyclobutane derivatives. The benzyloxy group enhances lipophilicity, impacting bioavailability .
Ethyl 2-Ethoxyimino-3-oxobutyrate (CAS 1286768-92-0)
- Key Differences: Oxyimino Group: Ethoxyimino vs. methoxyimino.
Ethyl 2-(1-Methylcyclohexyloxyimino)-3-oxobutyrate
- Key Differences: Substituents: Bulky cyclohexyl group in the oxyimino moiety. Conformational Impact: The cyclohexyl group restricts molecular flexibility, affecting binding to biological targets .
Comparative Data Table
Critical Analysis of Structural and Functional Differences
- Bromine Position : Bromine at position 4 (target compound) vs. 3 (Ethyl 3-bromo-2-oxobutyrate) directs reactivity toward different synthetic pathways. The 4-bromo configuration favors nucleophilic substitution at the γ-position .
- Oxyimino vs. Alkyl Groups: Methoxyimino (target) enhances electrophilicity at the β-keto group compared to methyl or benzyloxy substituents, enabling selective cyclization in fungicide synthesis .
- Steric Effects: Bulky groups (e.g., cyclohexyl in Ethyl 2-(1-methylcyclohexyloxyimino)-3-oxobutyrate) reduce reaction rates in crowded environments, whereas smaller groups (methoxyimino) balance reactivity and steric accessibility .
Biological Activity
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutyrate is a chemical compound of significant interest due to its potential biological activities, particularly in the pharmaceutical field. This article reviews its biological properties, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a bromo group, a methoxyimino group, and an ester functional group. Its structure contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its role as an intermediate in the synthesis of aminothiazole cephalosporins, which are widely used antibiotics. The following sections detail its specific biological activities and mechanisms.
Antibacterial Activity
- Mechanism of Action : this compound serves as a precursor in the synthesis of cephalosporins, which inhibit bacterial cell wall synthesis. This action is crucial for combating bacterial infections by preventing the growth and division of bacteria.
-
Case Studies :
- A study highlighted the effectiveness of aminothiazole cephalosporins derived from this compound against various bacterial strains, demonstrating a broad spectrum of antibacterial activity .
- Research indicates that compounds synthesized from this compound exhibit potent activity against resistant bacterial strains, suggesting its potential use in treating multidrug-resistant infections .
Antifungal Activity
This compound has also shown promising antifungal properties. The compound's derivatives have been tested against several fungal pathogens, including Candida species.
- Research Findings :
Pharmacological Applications
The pharmacological applications of this compound extend beyond its antibacterial and antifungal properties:
- ACC Inhibitor : Recent studies have identified this compound as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it relevant for conditions such as obesity and dyslipidemia .
- Cancer Research : Preliminary findings suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that certain modifications lead to increased cytotoxicity against prostate cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a multi-step approach: (i) Knoevenagel Condensation : React ethyl acetoacetate with a methoxyamine derivative to introduce the methoxyimino group at the 2-position. Optimize pH (6–8) and temperature (60–80°C) to favor imine formation over side reactions . (ii) Bromination : Treat the intermediate with N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF) at 0–5°C to selectively brominate the 4-position. Use radical initiators like AIBN to improve regioselectivity . (iii) Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3 ppm (triplet, CH₂CH₃), δ 3.8 ppm (singlet, OCH₃), δ 4.2 ppm (quartet, OCH₂), and δ 4.9 ppm (singlet, =N–O–) confirm ester and methoxyimino groups.
- ¹³C NMR : Signals at δ 170 ppm (C=O ester), δ 165 ppm (C=O ketone), and δ 45 ppm (C–Br) validate functional groups .
- IR Spectroscopy : Strong absorptions at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), and 1620 cm⁻¹ (C=N) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 278 (C₇H₁₀BrNO₄) with fragments at m/z 201 (loss of Br) and m/z 130 (ester cleavage) .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX programs address them?
- Methodological Answer : Challenges include crystal twinning (common in flexible esters) and weak diffraction due to bromine’s high electron density.
- SHELXD : Resolve twinning by refining against multiple pseudo-merohedral twin laws .
- SHELXL : Use the TWIN and BASF commands to model twinning fractions (e.g., 0.3–0.5) and improve R-factor convergence (<5%) .
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., C(6) chains via C=O⋯H–N interactions) to interpret packing motifs using SHELXPRO .
Q. How do competing reaction pathways affect the synthesis yield of this compound, and what strategies mitigate by-product formation?
- Methodological Answer :
- Competing Pathways :
- Over-bromination : NBS may brominate the methoxyimino group. Mitigate by limiting equivalents (1.05 eq NBS) and low temperatures (0°C) .
- Keto-enol tautomerism : Stabilize the enol form using anhydrous conditions to avoid hydrolysis of the methoxyimino group .
- By-Product Mitigation :
- Add molecular sieves (3Å) during condensation to sequester water.
- Use scavengers (e.g., thiourea) to quench excess bromine radicals .
Q. What role does hydrogen bonding play in the crystal packing of this compound, and how does this influence its physicochemical properties?
- Methodological Answer :
- Graph-Set Analysis : Identify D(2) (discrete dimers) via N–H⋯O=C interactions (2.8–3.0 Å) and C(6) chains from C–Br⋯O contacts (3.2 Å). These interactions enhance thermal stability (Tₘ = 120°C) .
- Impact on Solubility : Strong intermolecular H-bonding reduces solubility in apolar solvents (e.g., hexane). Recrystallize from polar solvents (e.g., ethanol/water) to obtain single crystals .
Data Contradictions and Resolution
Q. How can discrepancies in NMR data for this compound between synthetic batches be resolved?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria of the methoxyimino group cause signal splitting. Acquire spectra at elevated temperatures (40°C) to coalesce peaks .
- Trace Metal Contamination : Use deuterated solvents pre-treated with Chelex® resin to eliminate paramagnetic ions that broaden signals .
Applications in Mechanistic Studies
Q. What insights does this compound provide into nucleophilic substitution mechanisms?
- Methodological Answer :
- SN2 Reactivity : The 4-bromo group undergoes substitution with NaN₃ in DMF (80°C, 12 h) to yield azido derivatives. Monitor via IR (2100 cm⁻¹, N₃ stretch) .
- Steric Effects : Bulky substituents at the 2-position (methoxyimino) slow SN2 kinetics (k = 0.05 M⁻¹s⁻¹), confirmed by Hammett plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
